1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene
Description
Strategic Importance of Aryl Halides, Specifically Aryl Iodides, in Modern C-C and C-X Bond Formation Methodologies.
Aryl halides are a critical class of compounds in organic synthesis, serving as versatile precursors for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The reactivity of aryl halides in these transformations is significantly influenced by the nature of the halogen atom, following the general trend of I > Br > Cl > F.
Aryl iodides, in particular, are highly valued for their exceptional reactivity in a multitude of cross-coupling reactions. This heightened reactivity stems from the relatively weak carbon-iodine bond, which facilitates oxidative addition to transition metal catalysts, a key step in many catalytic cycles. Prominent examples of such reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These methodologies have revolutionized the construction of complex molecular architectures by enabling the efficient and selective formation of bonds between sp²-hybridized carbon atoms of the aryl group and various other carbon or heteroatom-based fragments.
The utility of aryl iodides is further underscored by their role in the synthesis of organometallic reagents, such as Grignard and organolithium reagents, which are fundamental building blocks in organic synthesis. The facile metal-halogen exchange associated with aryl iodides makes them preferred substrates for these transformations.
Role of Benzyloxy Moieties as Versatile Protecting Groups and Strategic Directing Groups in Aromatic Systems.
The benzyloxy group (-OCH₂Ph) is a widely employed functional group in organic synthesis, primarily utilized as a protecting group for hydroxyl functionalities. Its popularity is attributed to its stability under a broad range of reaction conditions, including acidic, basic, and many oxidizing and reducing environments. The benzyl (B1604629) ether linkage can be readily introduced and, crucially, can be selectively cleaved under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This orthogonality to many other protecting groups makes it an invaluable tool in multi-step syntheses of complex molecules.
Beyond its role as a protecting group, the benzyloxy moiety can also function as a directing group in electrophilic aromatic substitution reactions. As an oxygen-containing substituent, it is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. This directing effect is a consequence of the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic π-system, thereby stabilizing the arenium ion intermediates formed during the substitution process at these positions. This property allows for the regioselective introduction of new functional groups onto the aromatic ring, a critical aspect of targeted synthesis.
Contextualization of 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene within Contemporary Organic Synthetic Paradigms.
The compound this compound, with the chemical formula C₁₅H₁₅IO and CAS number 2586126-59-0, embodies the principles of modern synthetic design by incorporating both a highly reactive aryl iodide and a versatile benzyloxy protecting group on a substituted benzene ring. appchemical.com This specific arrangement of functional groups suggests its utility as a key building block in the synthesis of more complex molecular targets.
The presence of the iodo group at the 4-position makes it a prime candidate for a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents at this position. The benzyloxy group at the 1-position serves to protect a phenolic hydroxyl group, which can be unveiled at a later synthetic stage. The two methyl groups at the 2- and 3-positions provide steric bulk and electronic effects that can influence the reactivity of the aromatic ring and the regioselectivity of its reactions.
The strategic placement of these groups allows for a modular approach to the synthesis of complex molecules. For instance, the iodo group can be used as a handle for the construction of a larger molecular scaffold, after which the benzyloxy group can be removed to reveal a phenol (B47542), which can then be further functionalized.
Overview of Research Methodologies Applicable to Complex Aryl Ether-Iodide Systems.
The study and application of complex aryl ether-iodide systems like this compound involve a range of modern research methodologies. The synthesis of such compounds typically relies on well-established organic reactions. For example, the introduction of the benzyloxy group can be achieved via a Williamson ether synthesis, reacting the corresponding phenol with benzyl bromide in the presence of a base. The iodination of the aromatic ring can be accomplished through various methods, including electrophilic iodination using reagents such as N-iodosuccinimide or iodine in the presence of an oxidizing agent.
The characterization of these molecules is routinely performed using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise connectivity and substitution pattern of the aromatic ring. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O ether linkage.
The reactivity of these compounds, particularly in cross-coupling reactions, is investigated through systematic screening of reaction conditions, including catalysts, ligands, bases, and solvents, to optimize the yield and selectivity of the desired transformation. The progress of these reactions is typically monitored by techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2586126-59-0 | C₁₅H₁₅IO | 338.18 |
| Benzyl bromide | 100-39-0 | C₇H₇Br | 171.04 |
| N-Iodosuccinimide | 516-12-1 | C₄H₄INO₂ | 224.98 |
Structure
3D Structure
Properties
Molecular Formula |
C15H15IO |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
1-iodo-2,3-dimethyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15IO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI Key |
HWFVYBGAKGDDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthetic Analysis and Design of Synthetic Pathways for 1 Benzyloxy 4 Iodo 2,3 Dimethylbenzene
Disconnection Strategies Employing Carbon-Iodine Bond Formation
A primary retrosynthetic disconnection breaks the C-I bond, identifying 1-(benzyloxy)-2,3-dimethylbenzene as the immediate precursor. This approach necessitates an electrophilic iodination of a pre-formed aryl ether.
Direct Iodination Approaches for Aromatic Rings
Direct iodination involves the reaction of an aromatic compound with an electrophilic iodine source. The precursor, 1-(benzyloxy)-2,3-dimethylbenzene, possesses a highly activated aromatic ring due to the presence of the strongly electron-donating benzyloxy group and two moderately activating methyl groups. The benzyloxy group is an ortho, para-director, as are the methyl groups. The combined directing effects would preferentially activate the positions ortho and para to the benzyloxy group. The C4 position is para to the benzyloxy group and is sterically accessible, making it a favorable site for electrophilic substitution.
Various reagents can be employed for this transformation. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the more electrophilic iodonium (B1229267) ion (I⁺) in situ. Other effective iodinating systems include N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile (B52724) or dichloromethane, often with an acid catalyst.
| Reagent System | Typical Conditions | Role of Components |
| I₂ / HNO₃ | Acetic acid, room temp. | HNO₃ oxidizes I₂ to generate the electrophilic iodine species. |
| N-Iodosuccinimide (NIS) | Acetonitrile, room temp. | NIS serves as a source of electrophilic iodine. |
| I₂ / H₅IO₆ | Acetic acid, water, heat | Periodic acid acts as an oxidant to regenerate I₂ and produce I⁺. |
| ICl | Dichloromethane, 0 °C | Iodine monochloride is a polarized and effective electrophilic iodinating agent. |
The choice of reagent and conditions is critical to control regioselectivity and prevent potential side reactions, such as over-iodination or oxidation of the benzylic ether.
Diazotization-Mediated Iodination from Precursor Anilines
An alternative and often more regioselective strategy involves the formation of the C-I bond via a diazonium salt intermediate. This pathway begins with a precursor aniline (B41778), specifically 4-amino-1-(benzyloxy)-2,3-dimethylbenzene. The synthesis involves two key steps:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt. researchgate.net
Iodide Displacement: The resulting diazonium salt solution is then treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI). researchgate.net The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for its substitution by the iodide ion. This reaction, a variant of the Sandmeyer reaction, provides a highly reliable method for introducing iodine at a specific position on an aromatic ring, determined by the initial position of the amino group. researchgate.net
This method offers superior regiocontrol compared to direct iodination, as the position of the iodine atom is unambiguously defined by the synthesis of the precursor aniline.
Approaches for the Introduction of the Benzyloxy Ether Moiety
The second major disconnection strategy targets the C-O ether bond. This identifies 4-iodo-2,3-dimethylphenol (B101308) and a benzyl (B1604629) electrophile as the key precursors.
Williamson Ether Synthesis and Related Alkylation Reactions
The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable for preparing alkyl aryl ethers. rsc.org The reaction proceeds via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 1-(benzyloxy)-4-iodo-2,3-dimethylbenzene, the process involves:
Deprotonation: The starting material, 4-iodo-2,3-dimethylphenol, is treated with a suitable base to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion.
Nucleophilic Attack: This phenoxide then acts as a nucleophile, attacking an appropriate benzyl electrophile, such as benzyl bromide or benzyl chloride. The attack displaces the halide leaving group, forming the desired C-O ether linkage. khanacademy.orgyoutube.com
The choice of base and solvent is important for reaction efficiency. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH). youtube.com Polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), or acetonitrile are often used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.
| Base | Solvent | Typical Temperature | Notes |
| K₂CO₃ | Acetone, DMF | Reflux | A mild and commonly used base, suitable for many substrates. |
| NaOH / KOH | Water, Ethanol | Room temp. to Reflux | Strong bases, effective but may introduce competing hydrolysis of the alkyl halide. |
| NaH | DMF, THF | 0 °C to room temp. | A very strong, non-nucleophilic base; deprotonation is irreversible. youtube.com |
Considerations for Chemoselectivity in Aryl Ether Formation
Chemoselectivity in the Williamson ether synthesis for this target molecule is generally high. The primary consideration is ensuring O-alkylation (formation of the ether) over potential C-alkylation (formation of a new C-C bond at the aromatic ring). For phenoxides, O-alkylation is almost always the dominant pathway. masterorganicchemistry.com
Factors influencing chemoselectivity include:
Nucleophile: The phenoxide ion is a soft nucleophile, which favors reaction at the soft electrophilic benzylic carbon of benzyl bromide.
Solvent: Polar aprotic solvents favor Sₙ2 reactions and O-alkylation.
Electrophile: The use of a primary halide like benzyl bromide is ideal for an Sₙ2 reaction and minimizes the risk of competing elimination reactions. wikipedia.org
Modern variations of aryl ether synthesis include copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig etherification), which can be effective but are often unnecessary for a straightforward benzylation of a phenol (B47542). organic-chemistry.org The classical Williamson synthesis remains the most direct and efficient method for this specific transformation.
Strategic Management of the 2,3-Dimethylarene Core Functionalization
The successful synthesis of this compound relies on the availability and correct functionalization of the 2,3-dimethylbenzene (o-xylene) core. The starting material for many of these routes is 2,3-dimethylphenol (B72121). chemicalbook.comnih.gov
The synthesis of 2,3-dimethylphenol itself can be achieved through several methods, including the diazotization of 2,3-dimethylaniline (B142581) (2,3-xylidine) followed by hydrolysis. chemicalbook.com The regiochemistry of the dimethyl substitution is established early and carried through the synthetic sequence.
When designing a multi-step synthesis, the order of introducing the functional groups (iodine and benzyloxy ether) is critical.
Route A (Iodinate first): 2,3-Dimethylphenol → 4-Iodo-2,3-dimethylphenol → this compound. This is often the preferred route. The iodination of 2,3-dimethylphenol is regioselective for the 4-position due to the strong directing effect of the hydroxyl group. The subsequent Williamson ether synthesis is a high-yielding and reliable reaction.
Route B (Etherify first): 2,3-Dimethylphenol → 1-(Benzyloxy)-2,3-dimethylbenzene → this compound. This route is also viable. The initial etherification is straightforward. The subsequent direct iodination must be carefully controlled to ensure selective substitution at the C4 position, as discussed in section 2.1.1.
The choice between these routes depends on the relative ease, yield, and regiocontrol of the key functionalization steps.
Comparative Analysis of Convergent and Linear Synthetic Strategies towards this compound.
Linear Synthesis:
A linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. A plausible linear pathway to this compound could commence with the commercially available 2,3-dimethylphenol.
Scheme 1: Proposed Linear Synthesis of this compound

Step 1: Iodination of 2,3-dimethylphenol. The initial step would be the regioselective iodination of 2,3-dimethylphenol to introduce the iodine atom at the 4-position, yielding 4-iodo-2,3-dimethylphenol. This electrophilic aromatic substitution is typically achieved using an iodinating agent such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent. The directing effects of the hydroxyl and methyl groups favor substitution at the para-position to the hydroxyl group.
Step 2: Williamson Ether Synthesis. The subsequent step involves the formation of the benzyl ether via a Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgwikipedia.org The 4-iodo-2,3-dimethylphenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with benzyl bromide or benzyl chloride to furnish the final product, this compound. masterorganicchemistry.comlibretexts.orglibretexts.org
An alternative linear sequence could involve reversing the order of these steps: benzylation of 2,3-dimethylphenol first, followed by iodination. However, the benzyloxy group is also an ortho-, para-director, which could lead to a mixture of iodinated products, potentially complicating purification.
Convergent Synthesis:
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, a convergent approach would involve the separate preparation of the iodinated phenol and the benzyl moiety, followed by their coupling.
Scheme 2: Proposed Convergent Synthesis of this compound

In this strategy, the synthesis of 4-iodo-2,3-dimethylphenol from 2,3-dimethylphenol constitutes one branch of the synthesis. The other branch involves the readily available benzyl bromide. The final coupling step is the same Williamson ether synthesis as described in the linear approach.
Comparative Analysis:
For the synthesis of this compound, the difference in the number of steps between a strictly linear and a convergent approach is minimal. However, the convergent strategy offers greater flexibility. For instance, various substituted benzyl bromides or other iodinated phenols could be synthesized in parallel and then combined to create a library of related compounds, a concept known as parallel synthesis which is a powerful tool in medicinal chemistry and materials science.
Table 1: Theoretical Comparison of Linear and Convergent Syntheses
| Parameter | Linear Synthesis | Convergent Synthesis |
| Longest Sequence | 2 steps | 1 step (from iodinated phenol) |
| Overall Yield | Product of individual step yields (e.g., 80% x 85% = 68%) | Higher, as key fragments are prepared independently. |
| Flexibility | Lower; modifications require altering the main sequence. | Higher; allows for parallel synthesis of fragments. |
| Purification | May require purification after each step. | Purification focused on final coupling product. |
Detailed Synthetic Methodologies for 1 Benzyloxy 4 Iodo 2,3 Dimethylbenzene
Synthesis of Key Precursors to the Aromatic Core
The foundation of the target molecule is the 2,3-dimethylphenyl scaffold. The key to a successful synthesis is the preparation of a precursor that is appropriately functionalized to allow for subsequent etherification and iodination reactions. Common strategies involve the preparation of 2,3-dimethylphenol (B72121) or the derivatization of halogenated 2,3-dimethylbenzenes.
2,3-Dimethylphenol (also known as 2,3-xylenol) serves as a direct precursor to the aromatic core. A common laboratory and industrial method for its preparation involves the diazotization of 2,3-dimethylaniline (B142581) (2,3-xylidine), followed by hydrolysis of the resulting diazonium salt. chemicalbook.comchemicalbook.com 2,3-Dimethylaniline itself can be synthesized through various routes, including the alkylation of aniline (B41778) with methanol (B129727) or dimethyl ether in the presence of an acid catalyst. nbinno.comwikipedia.org
Another approach to 2,3-dimethylphenol involves the hydrolysis of 2,3-dimethyl-bromobenzene. This reaction is typically carried out in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, and is facilitated by a copper compound catalyst. google.com This method can achieve high conversion and yield. google.com
An alternative strategy begins with a halogenated 2,3-dimethylbenzene, such as 1-iodo-2,3-dimethylbenzene (B1295297) or 1-bromo-2,3-dimethylbenzene. chemicalbook.comchemicalbook.com These compounds can be synthesized from 2,3-dimethylaniline via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by a halide. chemicalbook.com For instance, treating the diazonium salt solution with potassium iodide yields 1-iodo-2,3-dimethylbenzene. chemicalbook.com
Once the halogenated 2,3-dimethylbenzene is obtained, it can be converted to the required phenolic precursor. For example, as mentioned, 2,3-dimethyl-bromobenzene can be hydrolyzed under alkaline conditions with copper catalysis to yield 2,3-dimethylphenol. google.com This phenol (B47542) is then ready for the subsequent etherification step.
Establishment of the Benzyloxy Ether Bond
With the 2,3-dimethylphenol precursor in hand, the next critical step is the formation of the ether linkage with a benzyl (B1604629) group. This is most commonly achieved through O-alkylation, specifically benzylation.
The Williamson ether synthesis is the classical and most widely used non-catalytic method for this transformation. francis-press.comjk-sci.com The process involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction. jk-sci.comnih.gov
Catalytic methods have also been developed to facilitate this etherification under milder conditions. Palladium-catalyzed protocols, for instance, allow for the benzylation of phenols using benzylating agents like aryl benzyl carbonates or benzyl methyl carbonates under neutral conditions. organic-chemistry.org These methods avoid the need for strong bases and can proceed efficiently at moderate temperatures. organic-chemistry.org Other catalytic systems, including nickel-catalyzed cross-coupling reactions, have been explored for the etherification of phenols with aryl halides, often employing photosensitizers under visible light. researchgate.netnih.gov Phase-transfer catalysis is another technique that can enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants of differing solubility. jk-sci.com
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a crucial role in maximizing the yield and minimizing side reactions.
Base Selection: For aryl ethers, bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used. jk-sci.comnih.gov Stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive systems. jk-sci.com
Solvent Choice: Dipolar aprotic solvents are preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the SN2 reaction. francis-press.comjk-sci.com Commonly used solvents include acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). francis-press.comjk-sci.comnih.gov
Temperature: The reaction is often carried out at elevated temperatures, such as refluxing in acetone (around 56°C), to ensure a reasonable reaction rate. nih.gov However, excessively high temperatures can promote side reactions like elimination, especially with more hindered alkyl halides. jk-sci.com
| Parameter | Options | Rationale / Effect on Reaction |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | Deprotonates the phenol to form the reactive phenoxide. Base strength influences reaction rate. jk-sci.comnih.gov |
| Solvent | Acetone, DMF, DMSO, Acetonitrile (B52724) | Dipolar aprotic solvents enhance nucleophilicity of the phenoxide, favoring the SN2 pathway. francis-press.comjk-sci.com |
| Benzylating Agent | Benzyl chloride, Benzyl bromide | Bromide is a better leaving group than chloride, often leading to faster reaction rates. francis-press.com |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but can also lead to undesired side products. nih.gov |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Pd complexes, Ni complexes | Can improve reaction efficiency, allow for milder conditions, and may be necessary for less reactive substrates. jk-sci.comorganic-chemistry.orgresearchgate.net |
Introduction of the Iodo Functionality
The final step in the synthesis is the introduction of the iodine atom onto the aromatic ring. The intermediate, 1-(benzyloxy)-2,3-dimethylbenzene, possesses a strongly activating benzyloxy group, which directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the two adjacent methyl groups, the para position (position 4) is the overwhelmingly favored site for substitution.
This transformation is an electrophilic aromatic iodination. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced by using an oxidizing agent. babafaridgroup.edu.inlibretexts.org A variety of iodinating reagents and systems can be employed for this purpose.
Common reagents include:
N-Iodosuccinimide (NIS): Often used with a Lewis or Brønsted acid catalyst, such as iron(III) triflimide, to activate the NIS and generate a more potent electrophilic iodine species. organic-chemistry.orgcore.ac.uk
Iodine with an Oxidizing Agent: Systems like I₂ combined with nitric acid (HNO₃) in acetic acid can effectively iodinate activated aromatic rings at room temperature, often with high yields. babafaridgroup.edu.in Other oxidizing agents like ammonium (B1175870) peroxodisulfate can be used with potassium iodide in aqueous methanol. organic-chemistry.org
Iodic Acid (HIO₃): In the presence of a strong acid like sulfuric acid and acetic anhydride, iodic acid can serve as the iodinating reagent for a range of aromatic compounds. nih.gov
The reaction is typically regioselective, yielding the desired 1-(benzyloxy)-4-iodo-2,3-dimethylbenzene as the major product due to the powerful directing effect of the benzyloxy group and the steric environment of the ring. babafaridgroup.edu.inorganic-chemistry.org
Regioselective Iodination of Substituted Aromatic Systems
The direct electrophilic iodination of aromatic compounds is often challenging because iodine is the least reactive halogen in electrophilic aromatic substitution. thieme-connect.de For activated aromatic systems, such as the precursor 1-(benzyloxy)-2,3-dimethylbenzene, the presence of multiple activating groups (one benzyloxy and two methyl groups) complicates the reaction. All three substituents are ortho-, para-directing, which can lead to a mixture of constitutional isomers, diminishing the yield of the desired product. thieme-connect.de
Achieving regioselectivity in the synthesis of this compound, where the iodine is introduced at the para-position relative to the potent benzyloxy directing group, is paramount. Direct iodination of 1-(benzyloxy)-2,3-dimethylbenzene would likely be directed to the C4 and C6 positions by the benzyloxy group, and to the C4, C5, and C6 positions by the methyl groups. The desired C4 position is sterically accessible and electronically activated by both the benzyloxy and the C3-methyl group, making it a favorable site for substitution.
To enhance regioselectivity, methods such as deprotometallation–iodolysis sequences can be employed. mdpi.com This involves using a strong base, often an organolithium reagent, to selectively deprotonate a specific position on the aromatic ring, followed by quenching the resulting aryl anion with an iodine source like molecular iodine (I₂). mdpi.com The position of deprotonation can be controlled by kinetic or thermodynamic factors, or by the presence of a directing metalating group. Another approach involves using specific iodinating systems, such as iodine in combination with an oxidizing agent (e.g., nitric acid, iodic acid), which generates a more potent electrophilic iodine species (like I⁺) in situ, although this can sometimes lead to harsh reaction conditions. thieme-connect.de
| Method | Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|
| Direct Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | Simple procedure | Low reactivity of I₂, poor regioselectivity, harsh conditions. thieme-connect.de |
| Deprotometallation-Iodolysis | Organolithium reagent, then I₂ | High regioselectivity possible | Requires strongly basic conditions, functional group incompatibility. mdpi.com |
| Hypervalent Iodine Reagents | PhI(OAc)₂, I₂ | Mild conditions, high efficiency | Reagent cost and preparation. uab.catchim.it |
| Diazonium Salt Chemistry | 1. NaNO₂, H⁺ 2. KI | Excellent regioselectivity from amine precursor | Requires synthesis of the corresponding amine, stability of diazonium salt. thieme-connect.deslideshare.net |
Application of Hypervalent Iodine Reagents in Aromatic Iodination
Hypervalent iodine(III) reagents have become powerful tools in modern organic synthesis due to their mild oxidizing properties, low toxicity, and high efficiency. chim.itorganic-chemistry.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA or PhI(OCOCF₃)₂) are frequently used to facilitate the iodination of activated aromatic rings under gentle conditions. uab.catchim.itarkat-usa.org
In this context, the iodination of the precursor 1-(benzyloxy)-2,3-dimethylbenzene can be achieved by reacting it with molecular iodine (I₂) in the presence of a hypervalent iodine(III) reagent. The hypervalent iodine compound acts as an oxidant and activator, converting I₂ into a more potent electrophilic iodinating species. arkat-usa.org This approach avoids the use of strong acids or harsh oxidants, making it compatible with a wider range of functional groups. The unique reactivity of these reagents stems from the hypervalent nature of the I-X bond, which increases the electrophilicity of the substituents on the iodine atom. uab.cat The reaction mechanism is thought to proceed through an iodine-guided pathway that can offer high selectivity. nih.gov
Role of Diazonium Chemistry in Formal Aryl Iodide Synthesis
The synthesis of aryl iodides via the Sandmeyer reaction, which utilizes diazonium salts, is a classic and highly reliable method for introducing iodine at a specific position on an aromatic ring. acs.org This strategy offers unambiguous regiochemical control, as the position of the iodine atom is predetermined by the location of an amino group on the precursor molecule. thieme-connect.de
To synthesize this compound using this method, the starting material would be 4-amino-1-(benzyloxy)-2,3-dimethylbenzene. The synthesis involves two main steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). thieme-connect.de The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. thieme-connect.de
Iodide Displacement: The resulting aqueous solution of the diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). thieme-connect.de The diazonium group is an excellent leaving group (releasing dinitrogen gas, N₂), allowing for its substitution by the iodide ion to form the target aryl iodide. slideshare.netacs.org This reaction generally proceeds in good to excellent yields. acs.org
This method is particularly valuable when direct iodination proves unselective or when the required amino-substituted precursor is readily accessible. thieme-connect.deacs.org
Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The successful synthesis of this compound relies not only on effective reaction methodologies but also on rigorous purification of the final product and any preceding intermediates. Advanced purification techniques are essential to remove unreacted starting materials, reagents, and reaction byproducts to ensure the high purity required for subsequent applications.
Chromatography: Column chromatography is the most common and versatile method for purifying organic compounds. For a non-polar to moderately polar compound like this compound, silica (B1680970) gel would be the stationary phase of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be used to separate the product from more polar or less polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). For achieving very high purity or for separating closely related isomers, High-Performance Liquid Chromatography (HPLC) may be employed.
Crystallization: If the final product or a key intermediate is a solid, recrystallization is a powerful purification technique. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification.
Extraction and Washing: Before chromatographic purification, a crude reaction mixture is typically subjected to a liquid-liquid extraction workup. This involves dissolving the mixture in an organic solvent and washing it with aqueous solutions to remove inorganic salts, acids, or bases. For instance, washing with a solution of sodium thiosulfate (B1220275) can remove any residual iodine from an iodination reaction. acs.org
These techniques, often used in combination, are fundamental to isolating synthetic intermediates and the final this compound in a state of high purity.
Mechanistic Investigations of Synthetic Transformations Involving 1 Benzyloxy 4 Iodo 2,3 Dimethylbenzene
Reaction Mechanisms of Aryl Etherification, Including Nucleophilic Aromatic Substitution Pathways
While 1-(benzyloxy)-4-iodo-2,3-dimethylbenzene is itself an aryl ether, the reactivity of its carbon-iodine bond can be explored through nucleophilic aromatic substitution (NAS) reactions. These reactions typically proceed via one of two primary mechanisms: the addition-elimination pathway or the elimination-addition (benzyne) pathway. youtube.com
The addition-elimination mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, iodide). youtube.com These groups are necessary to stabilize the negative charge that develops in the aromatic ring upon nucleophilic attack, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The structure of this compound lacks such activating groups. The benzyloxy and dimethyl substituents are electron-donating, which destabilize the anionic intermediate required for this pathway. Therefore, the addition-elimination mechanism is not a favored pathway for this compound under typical NAS conditions.
A more plausible, albeit strenuous, pathway under forcing conditions with a very strong base (like sodium amide, NaNH₂) is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com
The key steps of the benzyne mechanism are:
Deprotonation: A strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group. In this case, the proton at the C5 position would be abstracted.
Elimination: The resulting carbanion expels the iodide leaving group, forming a strained triple bond within the benzene (B151609) ring, creating a benzyne intermediate.
Nucleophilic Addition: A nucleophile can then attack either of the two carbons of the triple bond. This can lead to a mixture of regioisomeric products if the benzyne is unsymmetrical. youtube.com
Protonation: The resulting aryl anion is protonated by the solvent or another proton source to yield the final product. youtube.com
The formation of two different regioisomers is a key piece of evidence for the benzyne mechanism. youtube.com
| Mechanism | Requirements for this compound | Likelihood | Intermediate |
| Addition-Elimination | Strong electron-withdrawing groups ortho/para to iodide. | Very Low | Meisenheimer Complex |
| Elimination-Addition | Very strong base (e.g., NaNH₂) and high temperatures. | Possible under forcing conditions | Benzyne |
Elucidation of Regioselectivity and Chemoselectivity in Halogenation Processes leading to the Compound
The synthesis of this compound involves the direct halogenation of a precursor, 1-(benzyloxy)-2,3-dimethylbenzene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring: the benzyloxy group and the two methyl groups.
Both the benzyloxy group (-OCH₂Ph) and methyl groups (-CH₃) are activating, ortho-, para-directing substituents. The benzyloxy group is a particularly strong activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.
Analysis of Directing Effects:
Benzyloxy Group (at C1): Strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Methyl Group (at C2): Directs to its ortho (C1, C3) and para (C5) positions.
Methyl Group (at C3): Directs to its ortho (C2, C4) and para (C6) positions.
When considering the iodination of 1-(benzyloxy)-2,3-dimethylbenzene, the potential sites for electrophilic attack are C4, C5, and C6.
Position C4: This position is para to the strongly activating benzyloxy group and ortho to the C3-methyl group. This makes it a highly favorable site for substitution due to the combined electronic activation.
Position C5: This position is meta to the benzyloxy group but ortho to the C2-methyl group and para to the C3-methyl group.
Position C6: This position is ortho to the benzyloxy group and meta to the C3-methyl group. Steric hindrance from the adjacent benzyloxy group and the C2-methyl group might disfavor substitution at this site.
The directing effects are summarized in the table below. The position that is most activated by the combination of groups will be the major product.
| Position of Substitution | Influence of Benzyloxy (at C1) | Influence of Methyl (at C2) | Influence of Methyl (at C3) | Overall Activation and Steric Hindrance |
| C4 | Para (Strongly Activating) | Meta | Ortho (Activating) | Highly activated, sterically accessible. |
| C5 | Meta | Para (Activating) | Ortho (Activating) | Activated, but less so by the strongest directing group. |
| C6 | Ortho (Strongly Activating) | Meta | Meta | Activated, but potentially sterically hindered. |
Given that the para position relative to the powerful benzyloxy directing group is sterically unhindered and is also activated by a methyl group, iodination occurs with high regioselectivity at the C4 position. This leads to the desired product, this compound, as the major isomer.
Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodides
Aryl iodides such as this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The most well-known of these is the Suzuki-Miyaura coupling. libretexts.org
The catalytic cycle of the Suzuki reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Catalytic Cycle with this compound:
Oxidative Addition: The cycle begins with an active palladium(0) complex. The aryl iodide, this compound, reacts with the Pd(0) catalyst, breaking the carbon-iodine bond. The palladium atom inserts itself into this bond, becoming oxidized to a Pd(II) species. This is typically the rate-determining step of the cycle. wikipedia.org
Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium(II) complex. A base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transfer of the R group to the palladium center, displacing the iodide. organic-chemistry.org
Reductive Elimination: The two organic groups (the 1-(benzyloxy)-2,3-dimethylphenyl group and the newly transferred R group) on the palladium(II) complex couple together and are eliminated from the metal center. This step forms the final cross-coupled product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
| Reaction Type | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Negishi | Organozinc Reagent | C-C |
| Kumada | Grignard Reagent | C-C |
| Buchwald-Hartwig | Amine | C-N |
Insights into Base-Promoted Homolytic Aromatic Substitution (BHAS) and Radical Pathways in Aryl Halide Reactivity
Beyond traditional polar reactions, aryl halides can also react through radical pathways. Base-Promoted Homolytic Aromatic Substitution (BHAS) is a transition-metal-free method for forming biaryl compounds. organic-chemistry.org This reaction proceeds via a radical chain mechanism. rsc.org
The BHAS mechanism involves the coupling of an aryl halide with an arene. rsc.org For this compound, the process would be initiated by its conversion into an aryl radical.
The BHAS cycle can be described as follows:
Initiation: The reaction is initiated by the formation of an aryl radical. This can be triggered by an organic additive that acts as an electron donor in the presence of a strong base, such as potassium tert-butoxide (KOtBu). rsc.org An electron is transferred to the this compound, which then fragments to release an iodide ion and the corresponding 1-(benzyloxy)-2,3-dimethylphenyl radical.
Propagation:
The newly formed aryl radical adds to a molecule of an arene (e.g., benzene), forming a new radical intermediate. rsc.org
This radical intermediate is then deprotonated by the strong base (KOtBu) to give a radical anion.
The radical anion transfers an electron to another molecule of the starting aryl halide, this compound. This step forms the final biaryl product and regenerates the aryl radical, thus propagating the chain reaction. rsc.org
The efficiency of BHAS reactions can be high, providing a valuable alternative to metal-catalyzed methods, particularly for avoiding toxic metal waste. organic-chemistry.org The steric hindrance around the radical center, such as the two methyl groups in the 1-(benzyloxy)-2,3-dimethylphenyl radical, can influence the rate and success of the radical's addition to the arene partner. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies in the Research of 1 Benzyloxy 4 Iodo 2,3 Dimethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.
No published ¹H, ¹³C, COSY, HSQC, or HMBC NMR data specifically for 1-(Benzyloxy)-4-iodo-2,3-dimethylbenzene were found.
One-Dimensional (¹H, ¹³C) NMR Techniques for Chemical Shift and Multiplicity Analysis.
Specific chemical shift (δ) and coupling constant (J) values for the protons and carbons of this compound are not available in the public domain.
Two-Dimensional (COSY, HSQC, HMBC) NMR for Proton-Proton and Carbon-Proton Connectivity Analysis.
Correlation data from 2D NMR experiments, which would confirm the connectivity of the molecular structure, have not been published for this compound.
Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Analysis.
While the molecular formula (C₁₅H₁₅IO) and molecular weight (approximately 338.18 g/mol ) can be calculated, specific experimental mass spectrometry data are not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.
No high-resolution mass spectrometry data, which would provide experimental confirmation of the compound's exact mass and elemental composition, could be located.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.
The characteristic vibrational frequencies from an experimental IR spectrum for this compound have not been documented in available literature.
X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline derivatives are studied).
There is no evidence of X-ray crystallographic studies being performed on this compound or its crystalline derivatives to determine its solid-state structure.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental in synthetic chemistry for both the qualitative and quantitative analysis of compounds, as well as for their purification. For a substituted aromatic compound such as this compound, HPLC and GC-MS would be the principal methods employed to ensure its identity, purity, and to quantify it in various mixtures.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a quantitative HPLC method would be invaluable for determining its concentration in a solution or its purity level in a solid sample.
A typical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifying agent such as formic acid or trifluoroacetic acid to improve peak shape. Detection would most commonly be achieved using a UV-Vis detector, set to a wavelength where the benzylic and iodinated benzene (B151609) chromophores exhibit strong absorbance.
Hypothetical HPLC Method Parameters:
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
To perform a quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample could then be determined by comparing its peak area to the calibration curve. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds in a mixture, as well as for assessing the purity of a substance.
For this compound, which is expected to have a sufficiently high boiling point and thermal stability, GC-MS analysis would provide crucial information about its identity and the presence of any impurities. The gas chromatograph would separate the compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then fragment the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint.
Hypothetical GC-MS Method Parameters:
| Parameter | Example Value |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
The resulting total ion chromatogram (TIC) would show a primary peak corresponding to this compound, and the area of this peak relative to the total area of all peaks would provide an estimate of its purity. The mass spectrum of the main peak would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of a benzyl (B1604629) group, iodine, and other fragments, confirming the compound's structure. Any smaller peaks in the chromatogram could be identified by their respective mass spectra, providing insight into the impurity profile of the sample.
Applications of 1 Benzyloxy 4 Iodo 2,3 Dimethylbenzene As a Synthetic Building Block
Utilization in Carbon-Carbon Bond-Forming Reactions via the Aryl Iodide Moiety
The carbon-iodine bond in 1-(benzyloxy)-4-iodo-2,3-dimethylbenzene is a key functional group that enables the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond makes it an excellent substrate for these transformations.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. In this reaction, this compound can be coupled with a variety of arylboronic acids or their derivatives in the presence of a palladium catalyst and a base.
The general reaction scheme involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table 1: Illustrative Examples of Suzuki-Miyaura Cross-Coupling with this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Benzyloxy)-5-phenyl-1,3-dimethylbenzene | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(Benzyloxy)-5-(4-methoxyphenyl)-1,3-dimethylbenzene | 88 |
Note: The data in this table are illustrative and based on typical conditions for Suzuki-Miyaura reactions with similar aryl iodides.
The Heck reaction provides a means to introduce olefinic substituents onto the aromatic ring, while the Sonogashira reaction allows for the incorporation of alkynyl moieties. Both reactions are catalyzed by palladium complexes and are highly valuable in organic synthesis.
In the Heck reaction, this compound is reacted with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds via a syn-addition of the aryl group and the palladium to the double bond, followed by a syn-elimination of a palladium hydride species.
The Sonogashira reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper salts. This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules.
Table 2: Heck and Sonogashira Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | (E)-1-(Benzyloxy)-2,3-dimethyl-4-styrylbenzene | 85 |
| Heck | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | n-Butyl (E)-3-(4-(benzyloxy)-2,3-dimethylphenyl)acrylate | 90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 1-(Benzyloxy)-2,3-dimethyl-4-(phenylethynyl)benzene | 95 |
Note: The data in this table are illustrative and based on typical conditions for Heck and Sonogashira reactions with similar aryl iodides.
The Negishi and Stille coupling reactions offer alternative methods for carbon-carbon bond formation and are particularly useful in the synthesis of complex natural products and other intricate organic molecules.
The Negishi coupling employs organozinc reagents as the nucleophilic partner. These reagents are generally prepared in situ from the corresponding organohalides and exhibit high functional group tolerance. The Stille coupling, on the other hand, utilizes organostannane reagents, which are known for their stability and are often commercially available.
Table 3: Negishi and Stille Coupling with this compound
| Reaction | Organometallic Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-(Benzyloxy)-5-phenyl-1,3-dimethylbenzene | 89 |
| Negishi | Vinylzinc bromide | Pd(dppf)Cl₂ | Dioxane | 1-(Benzyloxy)-2,3-dimethyl-4-vinylbenzene | 82 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 2-(Benzyloxy)-5-phenyl-1,3-dimethylbenzene | 93 |
Note: The data in this table are illustrative and based on typical conditions for Negishi and Stille reactions with similar aryl iodides.
Derivatization Strategies via the Benzyloxy Group
The benzyloxy group in this compound is not merely a passive protecting group; it can be strategically manipulated to access other valuable functional groups.
The cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (B47542), 4-iodo-2,3-dimethylphenol (B101308), is a crucial transformation. This deprotection can be achieved under various conditions, allowing for the selective unmasking of the hydroxyl group in the presence of other functionalities.
Table 4: Methods for the Deprotection of this compound
| Method | Reagents | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol | 4-Iodo-2,3-dimethylphenol | >95 |
| Lewis Acid Cleavage | BCl₃ | Dichloromethane | 4-Iodo-2,3-dimethylphenol | 90 |
Note: The data in this table are illustrative and based on established methods for benzyl ether deprotection.
Beyond its role as a protecting group, the benzyloxy moiety itself can be a site for further chemical modification. The benzylic protons are susceptible to radical halogenation, and the aromatic ring of the benzyl group can undergo electrophilic substitution, albeit with careful consideration of the reaction conditions to avoid cleavage of the ether linkage.
For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. The resulting benzylic bromide can then be subjected to nucleophilic substitution to introduce a variety of functional groups.
Electrophilic aromatic substitution on the benzyl group's phenyl ring will be directed by the ether oxygen. However, strongly acidic conditions required for some electrophilic substitutions (e.g., Friedel-Crafts reactions) may lead to cleavage of the benzyl ether. Milder conditions are therefore preferred for such transformations.
Table 5: Potential Functionalization of the Benzyloxy Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Benzylic Bromination | NBS, AIBN | 1-(Bromobenzyloxy)-4-iodo-2,3-dimethylbenzene |
| Nucleophilic Substitution | NaCN | 1-((Cyanobenzyl)oxy)-4-iodo-2,3-dimethylbenzene |
Note: The reactions in this table represent potential transformations based on the general reactivity of the benzyloxy group.
Integration into Complex Natural Product Synthesis as an Intermediate
While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The key to its utility lies in the selective reactivity of the aryl-iodide bond, which can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The benzyloxy group serves as a robust protecting group for the phenolic oxygen, stable to a wide range of reaction conditions, yet readily removable via catalytic hydrogenation. This allows for the unmasking of the hydroxyl group at a later stage in a synthetic sequence.
The true synthetic power of this molecule resides in the aryl-iodide functionality. Aryl iodides are highly prized substrates for a multitude of palladium-catalyzed cross-coupling reactions, which have revolutionized the field of organic synthesis. These reactions allow for the precise and efficient formation of new bonds, enabling the assembly of intricate molecular frameworks.
Potential Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester). This is a widely used method for the formation of biaryl linkages, which are common structural features in natural products. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgnih.gov This is a valuable tool for the synthesis of substituted styrenes and other unsaturated systems.
Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.orgnih.gov This methodology is crucial for the synthesis of aryl alkynes, which are precursors to many complex natural products and functional materials.
Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers or other carbon-heteroatom bonds. organic-chemistry.orgmdpi.com
Precursor for Advanced Materials and Polymeric Scaffolds
The structure of this compound also lends itself to the synthesis of advanced materials, particularly polymers with tailored properties. The key lies in the potential for this molecule to act as a monomer or a precursor to a monomer.
One promising application is in the synthesis of poly(phenylene ether) (PPE) or related aromatic polymers. wikipedia.orggoogle.commdpi.com The core structure, a substituted phenol (after debenzylation), is a fundamental building block for these high-performance thermoplastics. PPEs are known for their excellent thermal stability, dimensional stability, and dielectric properties.
A plausible synthetic route to a polymer could involve the following conceptual steps:
Deprotection: The benzyl group can be removed via catalytic hydrogenation to yield 4-iodo-2,3-dimethylphenol.
Polymerization: The resulting iodinated phenol could then be subjected to polymerization conditions. For instance, an Ullmann-type coupling reaction could be employed to form the ether linkages between monomer units, leading to a poly(phenylene ether) with a specific substitution pattern. The iodine atom could potentially be retained in the polymer backbone, offering a site for further post-polymerization modification, or it could be removed during the polymerization process.
The incorporation of the dimethyl substitution pattern on the phenylene units of the polymer backbone would be expected to influence the polymer's properties, such as its solubility, glass transition temperature, and mechanical strength.
Furthermore, the aryl iodide functionality could be exploited to create conjugated polymers. For example, a Sonogashira or Heck coupling polymerization with a suitable di-alkyne or di-alkene co-monomer could lead to the formation of poly(arylene ethynylene)s or poly(arylene vinylene)s, respectively. These classes of polymers are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov
Emerging Trends and Future Research Perspectives for 1 Benzyloxy 4 Iodo 2,3 Dimethylbenzene Chemistry
Development of Greener and More Sustainable Synthetic Protocols for its Preparation and Transformations.
The principles of green chemistry are increasingly influencing the design of synthetic routes for and with 1-(benzyloxy)-4-iodo-2,3-dimethylbenzene. Research efforts are aimed at minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Preparation: The synthesis of the target molecule involves the formation of an ether linkage and an aromatic iodination. Greener approaches to these fundamental reactions are being actively explored.
Etherification: Traditional methods like the Williamson ether synthesis often rely on stoichiometric amounts of strong bases and polar aprotic solvents. organic-chemistry.org More sustainable alternatives are emerging, such as iron-catalyzed etherification of benzyl (B1604629) alcohols in green, recyclable solvents like propylene (B89431) carbonate. nih.gov Another approach involves the use of diaryliodonium salts for the arylation of alcohols in water, avoiding metal catalysts and harsh conditions. nih.gov
Iodination: Conventional iodination methods can involve harsh oxidants or metal catalysts. Modern, eco-friendly protocols utilize systems like sodium iodate/sodium sulfite (B76179) in the presence of hydrochloric acid, offering high yields of mono-iodinated arenes. scispace.comresearchgate.net Other green methods employ elemental iodine or iodides in combination with environmentally friendly oxidants like hydrogen peroxide, often under solvent-free conditions. mdpi.comresearchgate.net A metal- and base-free method for synthesizing aryl iodides from arylhydrazines has also been developed, further expanding the toolkit for sustainable iodination. nih.gov
Transformations: Transformations involving the C–I bond of this compound are a major focus of sustainable methodology development. The goal is to move beyond classical palladium-catalyzed cross-coupling reactions, which, despite their utility, often involve toxic and expensive catalysts. Green alternatives include:
Photochemical and Electrochemical Activation: These methods use light or electricity to activate the C–I bond, often obviating the need for metal catalysts. nih.gov
Hypervalent Iodine Chemistry: Utilizing aryl iodides to generate hypervalent iodine reagents in situ for oxidative transformations is a powerful, metal-free strategy. nih.gov This approach aligns with green chemistry principles by using the inherent reactivity of the starting material to facilitate further reactions. zjut.edu.cn
Below is a table summarizing greener alternatives for the synthesis and transformation of aryl ether-iodide systems.
| Reaction Type | Conventional Method | Greener Alternative | Key Advantages |
| Etherification | Williamson Synthesis (strong base, organic solvent) | Iron-catalyzed etherification in propylene carbonate | Recyclable solvent, less hazardous base |
| Iodination | I₂ with strong oxidants (e.g., HNO₃) | NaIO₃/Na₂SO₃/HCl or I₂/H₂O₂ | Milder conditions, water as byproduct, solvent-free options |
| C-C/C-X Coupling | Palladium-catalyzed cross-coupling | Photochemical/electrochemical activation, Hypervalent iodine chemistry | Metal-free, reduced catalyst toxicity, use of renewable energy sources |
Exploration of Novel Catalytic Systems for C-I and C-O Bond Transformations involving the Compound.
The reactivity of this compound is dominated by its C–I and C–O bonds. A significant research trend is the development of novel catalytic systems that can selectively activate and functionalize these bonds under milder and more efficient conditions.
While palladium catalysis remains a cornerstone of C–I bond functionalization, efforts are underway to develop catalysts based on more abundant and less toxic first-row transition metals like copper, nickel, and iron. These systems aim to replicate the efficiency of palladium in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, but at a lower economic and environmental cost.
For the C–O (benzyl ether) bond, catalytic debenzylation is a key transformation. While traditional methods often rely on harsh reducing agents or strong acids, newer catalytic systems are being explored. For instance, a combination of BCl₃ and a cation scavenger allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving other functional groups. organic-chemistry.org The development of catalysts that can cleave this stable bond under neutral and mild conditions remains an active area of research.
Application in Flow Chemistry and Automated Synthesis Platforms.
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards modernizing its use in multi-step syntheses. Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability.
The well-defined reactivity of the C–I bond makes the compound an excellent candidate for flow-based cross-coupling reactions. By immobilizing a catalyst within the reactor, reagents can be continuously passed through, leading to a highly efficient and automated process for generating a library of derivatives. This is particularly valuable in pharmaceutical and materials science research, where rapid synthesis and screening of analogues are crucial.
Automated synthesis platforms can leverage the building-block nature of this compound to program the synthesis of complex, multi-substituted aromatic structures. By sequentially performing reactions at the C–I and other positions, these platforms can rapidly generate novel molecules with tailored properties.
Computational Design and Optimization of Derivatives with Enhanced Synthetic Utility.
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the development of new reagents and reactions. In the context of this compound, these methods are being used to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be employed to model transition states of reactions involving the C–I and C–O bonds. This allows researchers to predict the feasibility of new transformations and understand the factors controlling regioselectivity and stereoselectivity.
Design Novel Catalysts: Computational screening can identify promising new ligands and metal catalysts for specific transformations, reducing the amount of empirical experimentation required.
Optimize Substrate Properties: By modeling how electronic and steric modifications to the benzene (B151609) ring or benzyl group affect the compound's reactivity, researchers can design derivatives with enhanced or altered properties. For example, computational studies could guide the synthesis of analogues where the benzyloxy group is replaced with a different protecting group that can be cleaved under orthogonal conditions.
Discovery of Unconventional Reactivity and Methodological Innovations for Related Aryl Ether-Iodide Systems.
While the classical reactivity of aryl iodides (cross-coupling) and benzyl ethers (protection/deprotection) is well-established, ongoing research seeks to uncover new and unconventional transformations. For aryl iodides, this includes exploring their use in reactions that proceed via radical or aryne intermediates, which can be triggered by photochemical, electrochemical, or base-promoted methods. nih.gov These activation modes can lead to novel bond formations that are not accessible through traditional transition-metal catalysis. nih.gov
Furthermore, the synergistic reactivity between the iodo and benzyloxy groups is an area ripe for exploration. Research could focus on developing one-pot reactions where transformations occur at both functional groups, or where one group influences the reactivity of the other in a predictable manner. Methodological innovations may also include the development of novel hypervalent iodine reagents derived from this compound, which could serve as specialized oxidizing or arylating agents in organic synthesis. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
